molecular formula C24H21N3O2S2 B2461322 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1291867-85-0

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2461322
CAS No.: 1291867-85-0
M. Wt: 447.57
InChI Key: OCYJWSXGVAQZRS-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 2,3-dimethylphenyl substituent at position 3 and a sulfanyl-linked 2,3-dihydroindole-1-yl acetyl group at position 2. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors such as kinases, phosphodiesterases, and serotonin receptors .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15-6-5-9-19(16(15)2)27-23(29)22-18(11-13-30-22)25-24(27)31-14-21(28)26-12-10-17-7-3-4-8-20(17)26/h3-9,11,13H,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJWSXGVAQZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidin core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether bridge (-S-) adjacent to the carbonyl group participates in oxidation and substitution reactions:

Reaction Type Conditions/Reagents Product Notes
OxidationH₂O₂ (30%), RT, 6hSulfoxide or sulfone derivativeSelectivity depends on oxidant strength
Nucleophilic SubstitutionAlkyl halides, DMF, K₂CO₃, 80°CThioether replaced by alkyl/aryl groupsSteric hindrance may limit reactivity

Indole Moiety Reactions

The 2,3-dihydroindole unit enables electrophilic substitutions and ring modifications:

Reaction Type Conditions/Reagents Product Notes
Electrophilic BrominationNBS, CHCl₃, 0°C Bromination at indole’s 5-positionPosition selectivity driven by electronic effects
Reductive AlkylationNaBH₃CN, RCHO, MeOHN-alkylated dihydroindolePreserves thienopyrimidine core stability

Thienopyrimidine Core Modifications

The fused thieno[3,2-d]pyrimidin-4-one system undergoes selective functionalization:

Reaction Type Conditions/Reagents Product Notes
Hydrolysis6M HCl, reflux, 12hRing-opened thiophene-pyrimidine dicarboxylic acidRequires harsh acidic conditions
Cross-CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 100°CAryl-substituted thienopyrimidineSuzuki-Miyaura coupling at C-5 position

Ketone Functionalization

The 2-oxoethyl group participates in condensation and reduction:

Reaction Type Conditions/Reagents Product Notes
Grignard AdditionRMgX, THF, −78°CSecondary alcohol derivativeLimited by steric bulk of dimethylphenyl
Hydrazone FormationNH₂NH₂, EtOH, Δ Hydrazone conjugateUsed for derivatization in bioassays

Stability and Side Reactions

  • Photodegradation : Exposure to UV light (λ > 300 nm) induces C-S bond cleavage, forming indole and thienopyrimidine fragments.

  • Thermal Decomposition : Degrades above 200°C (TGA data), releasing CO and H₂S gases.

Scientific Research Applications

Structural Characteristics

The molecular structure of this compound is characterized by several key features:

  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its biological activity.
  • Indole Derivative : The presence of the indole moiety contributes to the compound's pharmacological properties.
  • Sulfanyl Group : This functional group may enhance the compound's reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Compounds with similar structural motifs have demonstrated potential in inhibiting cancer cell proliferation. For example:

  • Mechanism of Action : The thieno[3,2-d]pyrimidine core is thought to interfere with critical cellular pathways involved in tumor growth.
  • Case Studies : In vitro studies have shown that related compounds can effectively inhibit tumor cell lines such as breast and colon cancer cells. A notable study reported a related compound's ability to reduce tumor size in xenograft models by targeting specific signaling pathways associated with cancer progression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in cancer pathways and bacterial virulence factors.
  • Type III Secretion System (T3SS) : Similar compounds have been shown to inhibit T3SS, indicating that this compound might also affect pathogenic bacteria by disrupting their virulence mechanisms.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This step is crucial for establishing the biological activity.
  • Introduction of the Indole and Sulfanyl Groups : These modifications are essential for enhancing potency and selectivity against biological targets.
  • Optimization of Functional Groups : Adjusting substituents can improve solubility and bioavailability.

Case Studies

Several case studies provide insights into the biological activity of compounds related to this one:

  • Anticancer Activity : Research has shown that a related thieno[3,2-d]pyrimidine derivative inhibited tumor growth in various cancer models by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Structurally similar compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs share the thieno[2,3-d]pyrimidin-4-one or related cores but differ in substituents (Table 1).

Table 1: Structural Features of Comparable Thienopyrimidinone Derivatives

Compound ID & Structure Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound - 3-(2,3-dimethylphenyl)
- 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}
~485.56 Unique indole-linked sulfanyl group
- 3,5-diphenyl
- 2-[(2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl}-2-oxoethyl)sulfanyl]
~684.08 Chloro-trifluoromethylphenyl and pyrrole substituents enhance electron-withdrawing properties
- 3-ethyl
- 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}
- 5,6-dimethyl
~470.56 Methoxy groups improve solubility; ethyl group reduces steric hindrance
- 3-propenyl
- 5-(4-methylphenyl)
- 2-[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]
~447.54 Isoxazole-methyl group introduces heterocyclic diversity

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S with a molecular weight of approximately 313.37 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the indole moiety and the sulfanyl group contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound inhibited the proliferation of cancer cells with IC50 values comparable to standard chemotherapeutics. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent activity .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. Molecular dynamics simulations suggest that interactions with key proteins involved in cell survival pathways may play a role in its efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Broad-Spectrum Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Minimum Inhibitory Concentration (MIC) : Some analogs have exhibited MIC values as low as 1 µg/mL against resistant strains, suggesting that modifications in the structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

Structural Feature Effect on Activity
Indole moietyEnhances anticancer activity
Sulfanyl groupContributes to antimicrobial properties
Dimethyl substitution on phenylIncreases cytotoxicity against cancer cells

Case Studies

  • Anticancer Screening : A study involved screening a library of compounds against multicellular spheroids to identify potential anticancer agents. The compound showed promising results in reducing spheroid viability significantly compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of novel derivatives and their evaluation against resistant strains. The study highlighted that certain structural modifications led to enhanced antimicrobial activity compared to existing treatments .

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